molecular formula C20H22ClNO4 B2701235 [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate CAS No. 387841-54-5

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate

Cat. No.: B2701235
CAS No.: 387841-54-5
M. Wt: 375.85
InChI Key: DIFODPPUMDPKIG-UHFFFAOYSA-N
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Description

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro, methoxy, amino, oxoethyl, and tert-butylbenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methoxyaniline with ethyl 4-tert-butylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

Its chloro and methoxy substituents, along with the oxoethyl and tert-butylbenzoate groups, make it a versatile compound for various synthetic and research purposes .

Properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-20(2,3)14-7-5-13(6-8-14)19(24)26-12-18(23)22-15-9-10-17(25-4)16(21)11-15/h5-11H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFODPPUMDPKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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